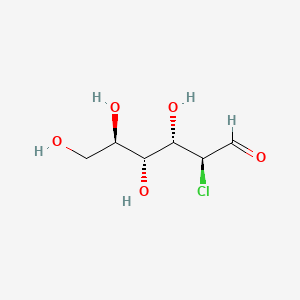
2-Phenanthrol-d9 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a stable isotope-labeled version of 2-Phenanthrol, which is used in various scientific research applications.
Analyse Chemischer Reaktionen
2-Phenanthrol-d9 (Major) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Phenanthrol-d9 (Major) may yield phenanthrenequinone derivatives, while reduction may produce phenanthrene derivatives .
Wissenschaftliche Forschungsanwendungen
2-Phenanthrol-d9 (Major) is used in a variety of scientific research applications, including:
Chemistry: It serves as a reference standard for analytical methods and as a tracer in reaction mechanisms studies.
Biology: It is used in studies involving the interaction of phenanthrol derivatives with biological molecules such as proteins and nucleic acids.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism and distribution of phenanthrol-based drugs.
Industry: It is used in the development of new materials and as a component in the synthesis of advanced polymers
Wirkmechanismus
The mechanism of action of 2-Phenanthrol-d9 (Major) involves its interaction with various molecular targets and pathways. As a deuterium-labeled compound, it exhibits unique properties that enhance its binding affinity to metal ions. This interaction can be analyzed using spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy . The formation of stable complexes with metal ions is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
2-Phenanthrol-d9 (Major) can be compared with other similar compounds, such as:
3-Phenanthrol-d9: Another deuterium-labeled phenanthrol derivative with similar applications in scientific research.
2-Phenanthrol: The non-deuterated version of 2-Phenanthrol-d9, used in similar applications but without the enhanced properties conferred by deuterium labeling.
The uniqueness of 2-Phenanthrol-d9 (Major) lies in its deuterium labeling, which provides enhanced stability and binding properties compared to its non-deuterated counterparts .
Eigenschaften
CAS-Nummer |
922510-19-8 |
|---|---|
Molekularformel |
C14H10O |
Molekulargewicht |
203.288 |
IUPAC-Name |
1,3,4,5,6,7,8,9,10-nonadeuteriophenanthren-2-ol |
InChI |
InChI=1S/C14H10O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI-Schlüssel |
YPWLZGITFNGGKW-LOIXRAQWSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)O |
Synonyme |
2-Phenanthrenol-d9; 2-Hydroxyphenanthrene-d9; NSC 2576-d9; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)
